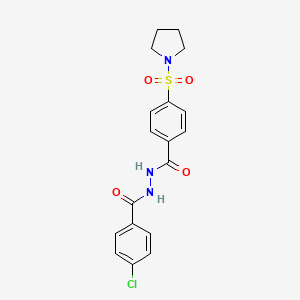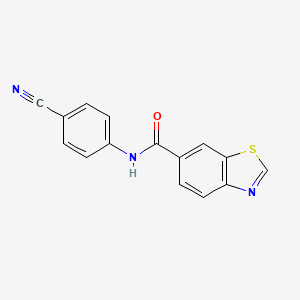![molecular formula C15H18N2O3 B7479038 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BZPME and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
BZPME acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that BZPME can modulate the activity of the dopamine D3 receptor in a dose-dependent manner. At low concentrations, BZPME can enhance the activity of the receptor, while at high concentrations, it can inhibit the activity of the receptor. This suggests that BZPME can have both stimulatory and inhibitory effects on the dopamine D3 receptor, depending on the concentration.
Advantages and Limitations for Lab Experiments
One of the advantages of using BZPME in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using BZPME is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many future directions for the study of BZPME. One area of interest is the development of new compounds that are based on the structure of BZPME and have improved solubility and selectivity for the dopamine D3 receptor. Another area of interest is the use of BZPME in animal models of drug addiction and schizophrenia to study the role of the dopamine D3 receptor in these conditions. Additionally, BZPME could be used in combination with other drugs to study their interactions with the dopamine D3 receptor and their potential therapeutic applications.
Synthesis Methods
The synthesis of BZPME involves the reaction of 1,3-benzoxazole-2-amine with 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine in the presence of a palladium catalyst. This reaction results in the formation of BZPME with a yield of around 70%.
Scientific Research Applications
BZPME has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that BZPME can act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes BZPME a valuable tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes, such as drug addiction and schizophrenia.
properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-10-14(18)17-8-6-11(7-9-17)15-16-12-4-2-3-5-13(12)20-15/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODUUQAURCRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)




![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)
![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)